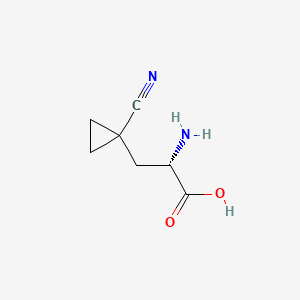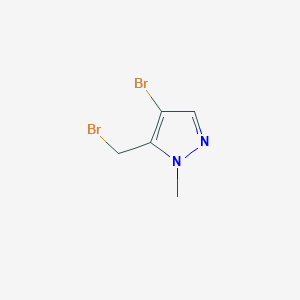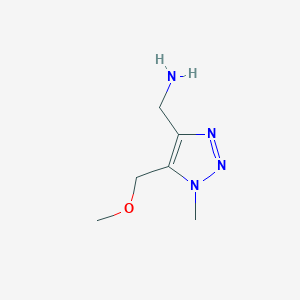![molecular formula C8H15Cl2N3O B13617497 7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B13617497.png)
7,7-Dimethyl-2,3a,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is a chemical compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoroacetic acid is commonly used as a catalyst in this reaction . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[3,4-c]pyridine scaffold.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar scaffold, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is also investigated as a potential anticancer agent.
Uniqueness
7,7-dimethyl-2H,3H,3aH,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride is unique due to its specific structural features and the presence of the dimethyl groups, which may influence its biological activity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C8H15Cl2N3O |
|---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
7,7-dimethyl-3a,4,5,6-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-8(2)6-5(3-4-9-8)7(12)11-10-6;;/h5,9H,3-4H2,1-2H3,(H,11,12);2*1H |
InChI Key |
XJKUAJBMFTUXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NNC(=O)C2CCN1)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


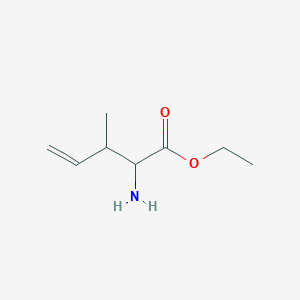
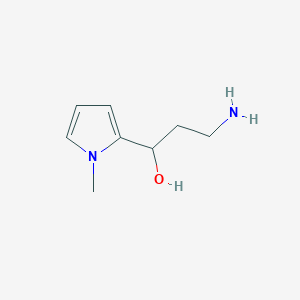
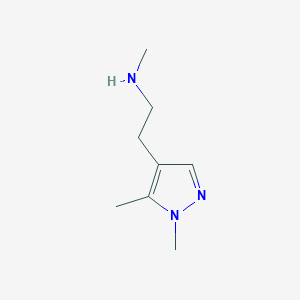
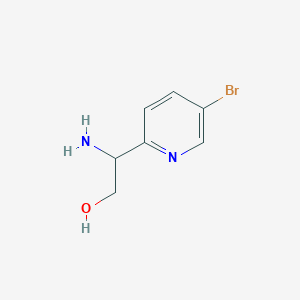
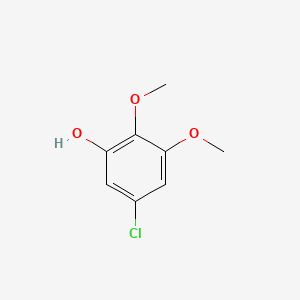
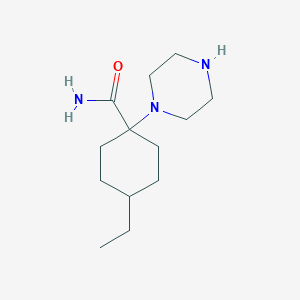


![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
